

# Comparative Analysis of ULK1/2 Inhibitors: DCC-3116 vs. SBI-0206965

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | DCC-3116  |           |  |  |  |
| Cat. No.:            | B12363687 | Get Quote |  |  |  |

In the landscape of targeted cancer therapy, the inhibition of autophagy has emerged as a promising strategy to overcome resistance to various treatments. Central to the initiation of autophagy are the ULK1 and ULK2 kinases, making them attractive targets for drug development. This guide provides a comparative analysis of two prominent ULK1/2 inhibitors, DCC-3116 and SBI-0206965, with a focus on their mechanism of action, preclinical efficacy, and selectivity, supported by experimental data.

## **Mechanism of Action and Target Specificity**

Both **DCC-3116** and SBI-0206965 are small molecule inhibitors targeting the ULK1 and ULK2 kinases, which are essential for the initiation of the autophagy pathway.[1][2] Autophagy is a cellular recycling process that can be co-opted by cancer cells to survive stress induced by therapies like MAPK pathway inhibitors.[3][4] By inhibiting ULK1/2, these compounds aim to block this survival mechanism and enhance the efficacy of other anticancer agents.[1][2]

**DCC-3116** is described as a potent and highly selective switch-control inhibitor of ULK1/2.[1] Preclinical data highlight its selectivity, with no off-target kinases identified within a 30-fold potency range of ULK1.[5] In contrast, while SBI-0206965 was initially identified as a ULK1 inhibitor, subsequent studies have revealed it to be a more promiscuous kinase inhibitor.[6][7] It potently inhibits several other kinases, including AMPK and members of the AMPK-related kinase family (NUAK1, MARK3/4), often with equal or greater potency than for ULK1.[6][7][8] This lack of specificity can lead to off-target effects, complicating the interpretation of experimental results and potentially causing unforeseen toxicities.[6][7]



Check Availability & Pricing

## In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data on the performance of **DCC-3116** and SBI-0206965 from preclinical studies.

Table 1: In Vitro Potency of DCC-3116 and SBI-0206965

| Compound    | Target    | Assay Type | IC50 (nM) | Reference  |
|-------------|-----------|------------|-----------|------------|
| DCC-3116    | ULK1      | Enzymatic  | 4         | [5]        |
| ULK2        | Enzymatic | 30         | [5]       |            |
| ULK1        | Cellular  | 6          | [5]       | _          |
| ULK2        | Cellular  | 9          | [5]       | _          |
| SBI-0206965 | ULK1      | Enzymatic  | 108       | [2][9][10] |
| ULK2        | Enzymatic | 711        | [9][10]   |            |

Table 2: Preclinical In Vivo Efficacy of DCC-3116

| Cancer Model                              | Combination<br>Agent     | Dosage   | Outcome                      | Reference |
|-------------------------------------------|--------------------------|----------|------------------------------|-----------|
| KIT exon 11-<br>mutated GIST<br>xenograft | Ripretinib (25<br>mg/kg) | 50 mg/kg | 100% tumor regression        | [5]       |
| KRAS G12C-<br>mutated NSCLC<br>xenograft  | Sotorasib (10<br>mg/kg)  | 50 mg/kg | 100% tumor growth inhibition | [5]       |

SBI-0206965 has demonstrated the ability to inhibit autophagy and promote apoptosis in various cancer cell lines.[2][11] However, its utility in vivo is limited by poor oral absorption and low systemic exposure.[12][13] In contrast, **DCC-3116** has shown promising in vivo efficacy, particularly in combination with MAPK pathway inhibitors, leading to significant tumor regression and growth inhibition in preclinical models.[5][14] **DCC-3116** is currently being





evaluated in Phase 1/2 clinical trials as a single agent and in combination with other targeted therapies.[1][15][16][17]

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DCC-3116 | Deciphera [deciphera.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mskcc.org [mskcc.org]
- 4. Deciphera Pharmaceuticals, Inc. Expands Pipeline with Potential First-in-Class Autophagy Inhibitor to Treat Mutant RAS Cancers - BioSpace [biospace.com]
- 5. DCC-3116 overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 | Biochemical Journal | Portland Press [portlandpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. stemcell.com [stemcell.com]
- 11. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. A Phase 1/2 First-in-Human Study of DCC-3116 as Monotherapy and in Combination with RAS/MAPK Pathway Inhibitors in Patients with Advanced or Metastatic Solid Tumors with RAS/MAPK Pathway Mutations | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 16. mdpi.com [mdpi.com]
- 17. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Comparative Analysis of ULK1/2 Inhibitors: DCC-3116 vs. SBI-0206965]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363687#comparative-analysis-of-dcc-3116-and-sbi-0206965]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com